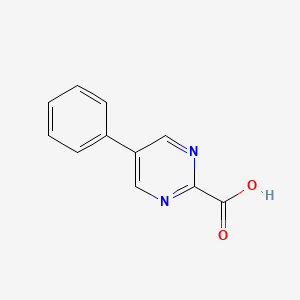

5-Phenylpyrimidine-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-phenylpyrimidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c14-11(15)10-12-6-9(7-13-10)8-4-2-1-3-5-8/h1-7H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZONDVYAPHBZSJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(N=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30345951 | |

| Record name | 5-phenylpyrimidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85386-20-5 | |

| Record name | 5-Phenyl-2-pyrimidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85386-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-phenylpyrimidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Phenylpyrimidine-2-carboxylic acid: Structure, Properties, and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Phenylpyrimidine Scaffold

The pyrimidine ring is a cornerstone heterocycle in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules. When functionalized with a phenyl group and a carboxylic acid moiety, as in 5-Phenylpyrimidine-2-carboxylic acid, the resulting scaffold presents a unique combination of structural rigidity, hydrogen bonding capabilities, and aromatic interactions. This makes it a valuable building block for designing targeted inhibitors and modulators of various biological pathways. The carboxylic acid group, in particular, often serves as a key interaction point with protein active sites and can significantly influence the pharmacokinetic properties of a molecule, such as solubility.[1]

This technical guide provides a comprehensive overview of this compound, consolidating its chemical properties, outlining established synthetic routes, and discussing its applications as a strategic intermediate in chemical and pharmaceutical research.

Core Molecular Attributes

This compound is a bifunctional aromatic heterocycle. Its identity is defined by the following key parameters:

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 85386-20-5 | [2][3] |

| Molecular Formula | C₁₁H₈N₂O₂ | [2][3] |

| Molecular Weight | 200.19 g/mol | [2][3] |

| SMILES | O=C(C1=NC=C(C2=CC=CC=C2)C=N1)O | [4] |

Chemical Structure

The molecule consists of a central pyrimidine ring, with a phenyl group attached at the C5 position and a carboxylic acid group at the C2 position. This specific arrangement of substituents dictates its steric and electronic properties, influencing its reactivity and potential for intermolecular interactions.

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Properties

While specific experimental data for this compound is not widely published, its properties can be inferred from its structure and data available for analogous compounds.

Physical Properties

| Property | Value / Expected Value | Rationale / Source |

| Melting Point | Solid, likely with a high melting point (>200 °C) | Aromatic carboxylic acids are typically crystalline solids. The related isomer, 2-phenylpyrimidine-5-carboxylic acid, has a melting point of 282-284 °C.[5][6] |

| Boiling Point | Data not available; likely decomposes before boiling | [3] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, DMSO, and basic aqueous solutions. | The nonpolar phenyl and pyrimidine rings limit water solubility, while the carboxylic acid group allows for solubility in bases via salt formation.[6] |

| pKa | Expected in the range of 3-4 | The electron-withdrawing nature of the pyrimidine ring is expected to make the carboxylic acid more acidic than benzoic acid (pKa ~4.2). |

| Storage | Store in a dry, cool environment (2-8°C), sealed from moisture. | [3] |

Spectroscopic Profile

The spectroscopic signature of this compound is defined by its constituent functional groups.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the pyrimidine and phenyl protons. The two protons on the pyrimidine ring should appear as singlets or doublets in the aromatic region. The five protons of the phenyl group will likely appear as a multiplet. Critically, the carboxylic acid proton will be a broad singlet, highly deshielded, appearing far downfield (typically 10-13 ppm).[4]

-

¹³C NMR Spectroscopy: The carbon NMR would show 11 distinct signals. The carboxyl carbon is the most deshielded, appearing in the 170-185 ppm range.[4] The aromatic carbons of both the pyrimidine and phenyl rings will resonate in the typical 120-160 ppm region.

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by two key absorptions:

-

A very broad O-H stretch from the carboxylic acid's hydrogen-bonded dimer, spanning from approximately 2500 to 3300 cm⁻¹.

-

A strong C=O (carbonyl) stretch, typically found around 1710 cm⁻¹ for a hydrogen-bonded dimer.[7]

-

Synthesis and Purification

The synthesis of this compound has been described in the literature, providing a strategic blueprint for its preparation.[8] The primary routes involve the transformation of a pre-functionalized pyrimidine core.

Synthetic Pathways

Two principal methods have been established for the synthesis of 5-arylpyrimidine-2-carboxylic acids:

-

Hydrolysis of 5-Aryl-2-cyanopyrimidines: This is a common and reliable method for converting a nitrile group into a carboxylic acid. The reaction is typically performed under basic or acidic conditions with heating.

-

Oxidation of 5-Aryl-2-styrylpyrimidines: This pathway involves the oxidative cleavage of a styrenic double bond attached to the C2 position of the pyrimidine ring. This can be achieved using strong oxidizing agents.

Below is a generalized workflow based on the hydrolysis route, which is often more direct.

Caption: Generalized workflow for synthesis via hydrolysis.

Experimental Protocol: Hydrolysis of 5-Phenyl-2-cyanopyrimidine (General Procedure)

This protocol is a generalized representation. Researchers should consult the primary literature and optimize conditions as necessary.

-

Reaction Setup: To a solution of 5-phenyl-2-cyanopyrimidine in a suitable solvent (e.g., ethanol/water), add an excess of a strong base (e.g., sodium hydroxide).

-

Hydrolysis: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. If a precipitate has formed (sodium carboxylate salt), it can be filtered. The filtrate or the redissolved salt is then acidified with a strong acid (e.g., 2M HCl) to a pH of ~2-3.

-

Isolation: The acidic conditions will protonate the carboxylate, causing the free carboxylic acid to precipitate out of the aqueous solution.

-

Filtration and Drying: Collect the solid product by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum.

Purification

The primary method for purifying the crude product is recrystallization . The choice of solvent is critical and should be determined experimentally. Common solvents for recrystallizing aromatic carboxylic acids include ethanol, acetic acid, or solvent mixtures like ethanol/water. The principle is to dissolve the compound in a minimum amount of hot solvent and allow it to cool slowly, whereupon the pure compound crystallizes, leaving impurities behind in the solvent.

Applications in Research and Development

This compound serves as a versatile intermediate for the synthesis of more complex molecules, particularly in the field of medicinal chemistry.

Medicinal Chemistry Building Block

The pyrimidine core is a known pharmacophore, and this compound provides a platform for elaboration at two key vectors:

-

The Carboxylic Acid: This group can be readily converted into a wide range of other functional groups, most commonly amides, by coupling with various amines. This allows for the systematic exploration of structure-activity relationships (SAR) by introducing diverse substituents. Phenylpyrimidine derivatives have been investigated as potential antifungal agents that target the enzyme CYP51.[9]

-

The Phenyl Ring: The phenyl group can be substituted with various functional groups to modulate properties like potency, selectivity, and metabolism. For example, derivatives of the related 6-phenylpyrimidine-4-carboxylic acid have been synthesized and evaluated as potent xanthine oxidase inhibitors for the treatment of gout.

Liquid Crystal Research

An early application of this compound was in the synthesis of aryl esters for the study of liquid crystal properties. The rigid, planar structure of the phenylpyrimidine core makes it a suitable mesogen for inducing liquid crystalline phases.[8]

Safety and Handling

-

Hazard Classification (Inferred): Likely to be classified as an irritant. May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). May be harmful if swallowed (H302).[6]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place as previously noted.[3]

Conclusion

This compound is a strategically important heterocyclic building block. Its synthesis is achievable through established chemical transformations, and its structure offers multiple points for diversification, making it a valuable tool for lead discovery and optimization in drug development. While detailed, publicly available data on its specific properties are sparse, its utility can be confidently inferred from the extensive chemistry and pharmacology of the broader class of phenylpyrimidine derivatives. Further research into this compound and its derivatives holds promise for the development of novel therapeutic agents.

References

-

Mikhaleva, M. A., Kolesnichenko, G. A., Rubina, K. I., Gol'dberg, Yu. Sh., Savel'ev, V. A., Leitis, L. Ya., Shimanskaya, M. V., & Mamaev, V. P. (1986). Synthesis of 5-arylpyrimidine-2-carboxylic acids and the liquid-crystal characteristics of their aryl esters. Chemistry of Heterocyclic Compounds, 22(3), 310–318. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 747389, 2-Phenylpyrimidine-5-carboxylic acid. Retrieved January 12, 2026, from [Link]

-

Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3246-3258. Available at: [Link]

-

Chemistry LibreTexts. (2022, September 15). 15.3: Physical Properties of Carboxylic Acids. Retrieved January 12, 2026, from [Link]

-

Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved January 12, 2026, from [Link]

-

Guan, Q., et al. (2018). Design, synthesis and bioevaluation of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 155, 590-595. Available at: [Link]

-

Wang, Y., et al. (2023). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Medicinal Chemistry, 14(8), 1545-1558. Available at: [Link]

- Lolicato, F., et al. (2021). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. In Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals. Wiley-VCH.

Sources

- 1. 74647-39-5 | 4-Phenylpyrimidine-2-carboxylic acid | Aryls | Ambeed.com [ambeed.com]

- 2. lab-chemicals.com [lab-chemicals.com]

- 3. myneni.princeton.edu [myneni.princeton.edu]

- 4. 2-PHENYL-PYRIMIDINE-5-CARBOXYLIC ACID Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. 2-Phenylpyrimidine-5-carboxylic acid | C11H8N2O2 | CID 747389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzofuran derivatives, process for their preparation and intermediates thereof - Patent US-7709505-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis of 5-arylpyrimidine-2-carboxylic acids and the liquid-crystal characteristics of their aryl esters (Journal Article) | OSTI.GOV [osti.gov]

- 8. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and bioevaluation of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 5-phenylpyrimidine-2-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Physicochemical Blueprint of a Potential Therapeutic

In the landscape of modern drug discovery, the adage "form follows function" is profoundly resonant. The therapeutic efficacy and safety of a drug candidate are intrinsically linked to its fundamental physicochemical properties. These characteristics govern a molecule's journey through the body—influencing its absorption, distribution, metabolism, and excretion (ADME).[1] A comprehensive understanding of these properties is therefore not merely an academic exercise, but a critical prerequisite for rational drug design and development, mitigating the risk of late-stage attrition.[2]

This guide provides an in-depth analysis of the core physicochemical properties of 5-phenylpyrimidine-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the pyrimidine scaffold in numerous pharmaceuticals.[3] We will delve into its solubility, lipophilicity, and acidity, presenting both predicted data and detailed, field-proven experimental protocols for their determination. The causality behind experimental choices is elucidated to provide a robust framework for researchers.

Chemical Identity

-

IUPAC Name: this compound

-

CAS Number: 85386-20-5[4]

-

Molecular Formula: C₁₁H₈N₂O₂[4]

-

Molecular Weight: 200.19 g/mol [4]

-

Chemical Structure:

Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is a paramount property as a drug must be in solution to be absorbed from the gastrointestinal tract and exert its therapeutic effect.[5] Poor solubility can lead to low and variable bioavailability, posing significant challenges for formulation development.

Predicted Solubility Data

| Parameter | Predicted Value | Source |

| Aqueous Solubility | Moderately Soluble to Poorly Soluble | [2] |

Note: The prediction for a related pyrimidine derivative suggests solubility can range from moderately to poorly soluble, highlighting the importance of experimental verification.

Experimental Protocol: Thermodynamic Shake-Flask Solubility Assay

This method remains the gold standard for determining the equilibrium solubility of a compound. The underlying principle is to allow a surplus of the solid compound to equilibrate with the solvent over a defined period, after which the concentration of the dissolved compound in the supernatant is quantified.

1.2.1 Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount (e.g., 2-5 mg) of this compound to a series of vials containing a known volume (e.g., 1 mL) of the test solvent (e.g., phosphate-buffered saline pH 7.4, simulated gastric fluid, or pure water).

-

The excess solid is crucial to ensure that equilibrium is reached from a state of saturation.

-

-

Equilibration:

-

Seal the vials and place them in a shaking incubator at a constant temperature (typically 25°C or 37°C) for a sufficient duration (24-48 hours) to ensure equilibrium is reached.

-

The extended incubation with agitation maximizes the dissolution rate to reach thermodynamic equilibrium.

-

-

Phase Separation:

-

After incubation, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Carefully collect an aliquot of the clear supernatant without disturbing the pellet.

-

-

Quantification:

-

Dilute the supernatant with a suitable solvent (e.g., mobile phase for HPLC).

-

Quantify the concentration of this compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

A standard curve of the compound with known concentrations is used for accurate quantification.

-

1.2.2 Self-Validating System

-

The presence of undissolved solid at the end of the experiment visually confirms that a saturated solution was achieved.

-

Analysis of samples taken at different time points (e.g., 24 and 48 hours) should yield consistent solubility values, confirming that equilibrium has been reached.

Experimental Workflow Diagram

Caption: Workflow for Thermodynamic Solubility Determination.

Lipophilicity: Navigating Biological Membranes

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of a drug's ability to cross biological membranes, including the intestinal wall and the blood-brain barrier. It is commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD).[1]

Predicted Lipophilicity Data

For the isomeric compound, 2-phenylpyrimidine-5-carboxylic acid, a predicted LogP value is available and can serve as an initial estimate.

| Parameter | Predicted Value | Source |

| XLogP3 | 1.4 | [6] |

Note: This value suggests a relatively balanced hydrophilic-lipophilic character.

Experimental Protocol: Shake-Flask Octanol-Water Partition Coefficient (LogP) Determination

This classic method directly measures the partitioning of a neutral compound between n-octanol (simulating a lipidic environment) and water.

2.2.1 Step-by-Step Methodology

-

Solvent Preparation:

-

Pre-saturate n-octanol with water and water with n-octanol by vigorously mixing them and allowing the phases to separate. This prevents volume changes during the experiment.

-

-

Partitioning:

-

Prepare a stock solution of this compound in the aqueous phase. The starting concentration should be accurately known.

-

In a vial, combine a known volume of the aqueous stock solution with an equal volume of the pre-saturated n-octanol.

-

Shake the vial for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.

-

-

Phase Separation:

-

Centrifuge the vial to ensure complete separation of the aqueous and octanol phases.

-

-

Quantification:

-

Carefully remove an aliquot from the aqueous phase.

-

Determine the concentration of the compound remaining in the aqueous phase using a suitable analytical method (e.g., HPLC-UV).

-

The concentration in the octanol phase is determined by mass balance: (Initial aqueous concentration - Final aqueous concentration).

-

-

Calculation:

-

Calculate the partition coefficient, P = [Concentration in octanol] / [Concentration in aqueous].

-

LogP = log₁₀(P).

-

2.2.2 Causality and Self-Validation

-

Using pre-saturated solvents is critical to maintain the thermodynamic integrity of the system.

-

The experiment should be repeated with different starting concentrations to ensure the LogP value is independent of concentration, which is a hallmark of true partitioning.

Experimental Workflow Diagram

Caption: Workflow for Shake-Flask LogP Determination.

Acidity (pKa): The Influence of Ionization

The pKa, or acid dissociation constant, dictates the extent of ionization of a molecule at a given pH. Since the ionized and neutral forms of a drug have different properties (e.g., solubility, permeability), the pKa is a critical parameter for predicting its behavior in different physiological compartments. Carboxylic acids are typically acidic, with pKa values in the range of 2-5.[7]

Predicted Acidity Data

Computational tools can provide an estimate of the pKa for the carboxylic acid group in this compound.

| Parameter | Predicted Value | Source |

| pKa | ~2-4 | General range for aromatic carboxylic acids[8] |

Note: The electron-withdrawing nature of the pyrimidine ring is expected to increase the acidity of the carboxylic acid, leading to a lower pKa compared to benzoic acid (pKa ~4.2).

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds. It involves monitoring the pH of a solution of the compound as a titrant (a strong base for an acidic compound) is added incrementally.

3.2.1 Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh a sample of this compound and dissolve it in a known volume of water or a co-solvent system (e.g., water/methanol) if solubility is low.

-

The solution should be free of carbonate, which can interfere with the titration.

-

-

Titration Setup:

-

Place the sample solution in a thermostatted vessel with a magnetic stirrer.

-

Immerse a calibrated pH electrode in the solution.

-

Use a precision burette to add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.

-

-

Data Collection:

-

Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of titrant added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized. This point corresponds to the midpoint of the steepest part of the titration curve.

-

Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.

-

3.2.2 Rationale and Validation

-

The use of a calibrated pH meter ensures accurate pH measurements, which are central to this technique.

-

Performing multiple titrations and averaging the results provides a more robust and reliable pKa value.

Experimental Workflow Diagram

Caption: Workflow for Potentiometric pKa Determination.

Discussion: Implications for Drug Development

The physicochemical profile of this compound, based on the predicted values, suggests a compound with characteristics that are generally favorable for oral drug development.

-

The predicted LogP of 1.4 for a closely related isomer indicates a balanced lipophilicity. This is often a desirable trait, as it suggests the potential for good absorption and membrane permeability without being so lipophilic as to cause solubility issues or rapid metabolism.

-

The estimated pKa in the range of 2-4 for the carboxylic acid group means that at the pH of the stomach (pH 1-2), a significant portion of the molecule will be in its neutral, more lipophilic form, which could favor absorption. In the higher pH of the intestine and blood (pH ~7.4), the carboxylic acid will be predominantly ionized, which would increase its aqueous solubility.

-

The qualitative prediction of moderate to poor solubility highlights a potential area for optimization. Should experimental results confirm low solubility, formulation strategies such as salt formation (utilizing the acidic carboxylic acid) or the use of solubility-enhancing excipients may be necessary.

The pyrimidine core is a common motif in a wide range of biologically active molecules, and understanding the ADME properties of different pyrimidine scaffolds is an active area of research. The specific substitution pattern in this compound will undoubtedly influence its metabolic stability and potential for interactions with drug transporters, which would be important next steps in its characterization.

Conclusion

This technical guide has outlined the fundamental physicochemical properties of this compound and provided detailed, robust protocols for their experimental determination. While computational predictions offer a valuable starting point, the importance of empirical data cannot be overstated. A thorough understanding and optimization of solubility, lipophilicity, and pKa are essential for advancing a compound like this compound through the drug discovery pipeline and ultimately realizing its therapeutic potential.

References

- Importance of Physicochemical Properties In Drug Discovery. (2015).

- Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024). Nuvalent.

- Physicochemical properties | Medicinal Chemistry Class Notes. (n.d.). Fiveable.

-

2-Phenylpyrimidine-5-carboxylic acid. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

- Protocol for Determining pKa Using Potentiometric Titration. (n.d.).

- What are the physicochemical properties of drug? (2023). LookChem.

- Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub.

- LogP/D. (n.d.). Cambridge MedChem Consulting.

- LogP—Making Sense of the Value. (n.d.). ACD/Labs.

- A Comparative Analysis of the ADME Properties of Key Pyrimidine Scaffolds. (2025). Benchchem.

- Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. (n.d.). Sai Life Sciences.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).

- How To Determine PKA Of Organic Compounds? (2025). Chemistry For Everyone.

- Solubility Lab. (2021). Chemistry LibreTexts.

- The pKa Distribution of Drugs: Application to Drug Discovery. (2007).

- Determination of solubility: A laboratory experiment. (n.d.).

- LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. (2024). Michael Green.

- pKa Data Compiled by R. Williams. (2022).

- Straightforward entry to pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones and their ADME properties. (2014). PubMed.

-

5-phenylpyridine-2-carboxylic Acid. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

- Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. (2022).

- Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018). MedCrave online.

- Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. (2021). MDPI.

Sources

- 1. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lab-chemicals.com [lab-chemicals.com]

- 5. 5-phenylpyridine-2-carboxylic Acid | C12H9NO2 | CID 2762870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Phenylpyrimidine-5-carboxylic acid | C11H8N2O2 | CID 747389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. organicchemistrydata.org [organicchemistrydata.org]

An In-depth Technical Guide to 5-Phenylpyrimidine-2-carboxylic Acid: Synthesis, Properties, and Therapeutic Potential

This guide provides a comprehensive technical overview of 5-Phenylpyrimidine-2-carboxylic acid, a heterocyclic compound of interest to researchers and professionals in drug development. While detailed experimental data for this specific isomer is limited in published literature, this document synthesizes foundational knowledge of its physicochemical properties, plausible synthetic routes, and the broader therapeutic context of phenylpyrimidine derivatives.

Core Compound Identification and Properties

This compound is a substituted pyrimidine, a class of heterocyclic aromatic compounds that are central to numerous biological processes and pharmaceutical agents. The presence of both a phenyl group and a carboxylic acid moiety on the pyrimidine scaffold suggests its potential as a versatile building block in medicinal chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 85386-20-5 | [1] |

| Molecular Formula | C₁₁H₈N₂O₂ | [1] |

| Molecular Weight | 200.19 g/mol | [1] |

| Purity | Typically ≥95% from commercial suppliers | [1] |

| Storage Conditions | Sealed in a dry environment at 2-8°C | [1] |

It is crucial to distinguish this compound from its isomer, 2-Phenylpyrimidine-5-carboxylic acid (CAS Number: 122773-97-1) [2]. While they share the same molecular formula and weight, the different substitution patterns on the pyrimidine ring will result in distinct chemical reactivity, spectroscopic signatures, and biological activities.

Caption: Chemical structure of this compound.

Synthesis and Purification

A common strategy for forming the pyrimidine core is the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with an amidine. For this compound, a potential pathway could start from a phenyl-substituted three-carbon component and a precursor for the C2-carboxylic acid moiety.

A representative synthesis for a related compound, 2-substituted pyrimidine-5-carboxylic esters, involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with an appropriate amidinium salt. This method is noted for its high yield and directness in producing pyrimidines without substitution at the 4-position[3].

Experimental Protocol: General Synthesis of a Phenylpyrimidine Carboxylic Acid Ester (Illustrative)

-

Preparation of the Amidinium Salt: Benzamidine hydrochloride can be used as the precursor for the 2-phenyl substituent.

-

Ring Formation: A substituted propiolate ester can be reacted with benzamidine in the presence of a suitable base and solvent to form the pyrimidine ring.

-

Hydrolysis: The resulting ester is then hydrolyzed to the carboxylic acid, typically using aqueous sodium hydroxide in a mixture of methanol and THF at room temperature[4].

Caption: Generalized synthetic workflow for phenylpyrimidine carboxylic acids.

Purification:

Carboxylic acids are typically purified by recrystallization or by acid-base extraction. A general procedure involves dissolving the crude product in an aqueous base (like sodium hydroxide) and washing with an organic solvent (e.g., diethyl ether) to remove neutral impurities. The aqueous layer is then acidified with a mineral acid to precipitate the carboxylic acid, which is subsequently collected by filtration, washed with cold water, and dried.

Spectroscopic Characterization (Predicted)

Without experimental data, we can predict the expected spectroscopic features for this compound based on its structure and data from similar compounds.

-

¹H NMR: The spectrum would likely show multiplets for the phenyl protons in the aromatic region (δ 7.0-8.5 ppm). The protons on the pyrimidine ring would appear as distinct singlets or doublets, also in the aromatic region. The carboxylic acid proton would be a broad singlet at a downfield chemical shift (δ > 10 ppm).

-

¹³C NMR: The spectrum would display signals for the carbon atoms of the phenyl and pyrimidine rings in the aromatic region (δ 120-170 ppm). The carboxylic acid carbonyl carbon would appear at a characteristic downfield position (δ > 160 ppm).

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 200.19. Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).

Reactivity and Applications in Drug Discovery

The pyrimidine core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can bind to a variety of biological targets[5]. The phenyl group at the 5-position provides a site for further functionalization to explore structure-activity relationships (SAR), while the carboxylic acid at the 2-position can be converted into a range of other functional groups, such as esters, amides, and alcohols, to modulate the compound's properties.

Phenylpyrimidine derivatives have demonstrated a wide array of biological activities, including:

-

Anticancer Agents: Many pyrimidine derivatives act as kinase inhibitors, which are crucial in cancer therapy[6].

-

Antifungal Agents: Some 2-phenylpyrimidine derivatives have been investigated as novel antifungal agents that target the CYP51 enzyme[7].

-

Antimicrobial and Anti-inflammatory Properties: The pyrimidine scaffold is a component of numerous compounds with antimicrobial and anti-inflammatory effects.

The specific biological activity of this compound has not been extensively reported, but its structure suggests it could be a valuable intermediate for the synthesis of novel therapeutic agents.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling similar aromatic carboxylic acids should be followed. These compounds are typically irritants to the skin, eyes, and respiratory tract.

General Handling Precautions:

-

Use in a well-ventilated area or a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

In case of contact, wash the affected area with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

Conclusion

This compound represents a chemical entity with significant potential for applications in drug discovery and materials science. While detailed characterization and application data for this specific isomer are not yet abundant in the public domain, its structural features and the well-established importance of the phenylpyrimidine scaffold underscore its value as a building block for novel molecular design. Further research into the synthesis, reactivity, and biological evaluation of this compound is warranted to fully explore its therapeutic potential.

References

-

MDPI. Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Available from: [Link]

-

MDPI. Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Available from: [Link]

-

SpectraBase. 5-Hydroxy-2-phenylpyrimidine - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

-

National Institutes of Health. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. Available from: [Link]

-

MDPI. 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Available from: [Link]

-

UCLA – Chemistry and Biochemistry. A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. Available from: [Link]

-

ISMAR. H-1 and C-13 NMR Spectra of the Carbanions Produced from Phenylpropene Derivatives. Available from: [Link] கல்வி/seminar/Presentation/nmr/IntroNMR/BullMagnReson_v10_p134_1988.pdf

-

ACD/Labs. Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. Available from: [Link] Argyropoulos_Predicted_13C_NMR_Spectra_for_Structure_Dereplication.pdf

-

PubChem. 2-Phenylpyrimidine-5-carboxylic acid. Available from: [Link]

-

MDPI. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. Available from: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]

-

MDPI. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Available from: [Link]

-

YouTube. PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. Available from: [Link]

-

NIST WebBook. 2,5-Furandicarboxylic acid. Available from: [Link]

Sources

- 1. lab-chemicals.com [lab-chemicals.com]

- 2. 2-Phenylpyrimidine-5-carboxylic acid | C11H8N2O2 | CID 747389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 4. mdpi.com [mdpi.com]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Privileged Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Biological Activity of Pyrimidine Carboxylic Acid Derivatives

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for essential biomolecules, including the nucleobases uracil, thymine, and cytosine.[1][2] This inherent biological relevance has made pyrimidine and its derivatives a "privileged scaffold" in drug discovery, leading to a vast array of therapeutic agents with applications ranging from anticancer to antimicrobial therapies.[3][4][5] The incorporation of a carboxylic acid moiety onto the pyrimidine ring further enhances its potential, providing a key site for molecular interaction and modification, which can profoundly influence the compound's pharmacokinetic and pharmacodynamic properties.

This guide offers a comprehensive exploration of the diverse biological activities of pyrimidine carboxylic acid derivatives. As a senior application scientist, the focus extends beyond a mere catalog of activities to an in-depth analysis of the underlying mechanisms of action, the critical structure-activity relationships (SAR) that govern efficacy, and the practical experimental protocols required to validate these findings in a research and development setting.

Section 1: Anticancer Activity: Targeting the Hallmarks of Malignancy

Pyrimidine derivatives are prominent in oncology, with many approved drugs and clinical candidates built upon this scaffold.[6][7][8] The addition of a carboxylic acid group can modulate solubility, cell permeability, and, most importantly, interactions with biological targets. These derivatives exert their anticancer effects through a variety of mechanisms, often targeting the core processes of cancer cell proliferation and survival.[9][10]

Mechanisms of Action

-

Enzyme Inhibition: A primary mechanism is the targeted inhibition of kinases and other enzymes critical for cancer cell signaling. For example, certain pyrrolo[2,3-d]pyrimidin-4-one derivatives function as potent inhibitors of Ubiquitin-Specific Protease 7 (USP7), leading to the accumulation of tumor suppressors p53 and p21.[11] This action disrupts cell cycle progression and promotes apoptosis.[11] Similarly, N-(pyridin-3-yl) pyrimidin-4-amine derivatives have been identified as potent Cyclin-Dependent Kinase 2 (CDK2) inhibitors, arresting the cell cycle and inducing apoptosis in a concentration-dependent manner.[11]

-

Induction of Apoptosis: Many pyrimidine derivatives trigger programmed cell death. One reported compound, a novel ceritinib derivative, induces apoptosis in ALK-positive anaplastic large-cell lymphoma cells through the caspase-dependent mitochondrial pathway.[11] Mechanistic studies of other derivatives have shown they can increase the activity of CASPASE 3/7 and enhance the cleavage of Poly (ADP-ribose) polymerase (PARP1), both key events in the apoptotic cascade.[11]

-

Cell Cycle Arrest: By interfering with the cell division machinery, these compounds can halt the proliferation of cancer cells. For instance, certain 3-phenyltetrahydrobenzo[12][13]theno[2,3-d]pyrimidine derivatives have been shown to arrest the cell cycle of colon cancer cells at the G0-G1 stage.[11]

Signaling Pathway: USP7 Inhibition by a Pyrimidine Carboxylic Acid Derivative

Caption: USP7 inhibition leads to p53 accumulation and downstream effects.

Structure-Activity Relationship (SAR) and Data Summary

The biological activity of these derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring.[14][15][16] For instance, in a study of pyrimidine-4-carboxamides as NAPE-PLD inhibitors, replacing a morpholine substituent with an (S)-3-hydroxypyrrolidine group increased activity tenfold.[17][18] This highlights how subtle modifications can significantly impact target binding and overall potency.

Table 1: In Vitro Cytotoxicity of Selected Pyrimidine Carboxylic Acid Derivatives

| Compound Class | Target Cell Line | IC50 (µM) | Key Mechanism | Reference |

| Pyrido[2,3-d]pyrimidin-7-one | 4T1 (Breast Cancer) | In vivo efficacy | ENPP1 Inhibition | [11] |

| Uracil Amide Derivative | Human Breast Cancer | 18 | PARP1 Cleavage | [11] |

| Pyrrolo[2,3-d]pyrimidine | SNU-16 (Gastric Cancer) | Potent | FGFRs Inhibition | [11] |

| N-(pyridin-3-yl) pyrimidin-4-amine | HeLa (Cervical Cancer) | Comparable to Palbociclib | CDK2 Inhibition | [11] |

| Indazol-Pyrimidine Hybrid | MCF-7 (Breast Cancer) | 1.629 | Cytotoxicity | [19] |

| Pyrimidine-aryl urea Hybrid | SW480 (Colon Cancer) | 11.08 | Apoptosis Induction | [20] |

Section 2: Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of multidrug-resistant bacteria necessitates the discovery of novel antimicrobial agents.[21] Pyrimidine derivatives, including those with carboxylic acid functionalities, have demonstrated significant potential as antibacterial and antifungal agents.[4][13][22][23] Metal complexes of pyrimidine-5-carboxylic acid hydroxamide, for example, have shown enhanced antimicrobial activity compared to the ligand alone.[13]

Spectrum and Mechanisms of Action

These compounds are active against a range of pathogens, including Gram-positive bacteria like Staphylococcus aureus, Gram-negative bacteria like Escherichia coli, and fungi such as Aspergillus niger.[4][13][24] While mechanisms can vary, they often involve the inhibition of essential microbial enzymes or disruption of cell wall integrity. The specific structure dictates the spectrum of activity; for example, triazole substituted pyrimidines have shown higher antibacterial inhibition compared to thiadiazole derivatives in some studies.[24]

Table 2: Antibacterial Activity of Pyrimidine Derivatives

| Compound Series | Test Organism | Activity (MIC µg/mL or Inhibition Zone) | Reference |

| Pyrimidine glycosides | S. aureus, K. pneumonia | Active | [4] |

| Tetrahydro pyrimidines | E. coli, P. aeruginosa, S. aureus | High in vitro activity | [4] |

| Pyrimidine-5-carboxylic acid hydroxamide (Cu(II) complex) | S. aureus, E. Coli, A. Niger | MIC values reported as more active than ligand | [13] |

| Triazole-substituted pyrimidines | P. aeruginosa, S. aureus, E. coli | Promising activity vs. Ciprofloxacin | [24] |

Section 3: Antiviral and Anti-inflammatory Potential

Antiviral Activity

The structural similarity of pyrimidines to nucleobases makes them ideal candidates for antiviral drug design.[25] They can act as inhibitors of viral polymerases or other enzymes essential for viral replication.[26] A wide range of pyrimidine molecules have been developed and tested against viruses like influenza, HIV, hepatitis, and human coronavirus.[26][27] A notable mechanism involves the inhibition of host pyrimidine biosynthesis, which not only restricts viral replication but can also induce an antiviral state independent of type 1 interferon production.[28]

Anti-inflammatory Activity

Chronic inflammation is linked to numerous diseases, and pyrimidine derivatives have emerged as potent anti-inflammatory agents.[29][30] Their primary mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for producing pro-inflammatory prostaglandins.[30][31][32] Certain derivatives show high selectivity for COX-2 over COX-1, which can reduce the gastrointestinal side effects associated with traditional NSAIDs.[31] Other derivatives act by inhibiting lipoxygenase (LOX), another key enzyme in inflammatory pathways.[3][33]

Section 4: Experimental Design & Protocols

Synthesizing and validating the biological activity of novel pyrimidine carboxylic acid derivatives requires a systematic and rigorous experimental approach. The following workflow and protocols provide a framework for preclinical evaluation.

Sources

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. sphinxsai.com [sphinxsai.com]

- 3. mdpi.com [mdpi.com]

- 4. wjarr.com [wjarr.com]

- 5. Role of Pyrimidine Derivatives in the Treatment of Cancer | Journal for Research in Applied Sciences and Biotechnology [jrasb.com]

- 6. Pyrimidine hybrids with in vivo anticancer therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sciensage.info [sciensage.info]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. ijrpr.com [ijrpr.com]

- 12. Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jocpr.com [jocpr.com]

- 14. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]

- 15. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benthamdirect.com [benthamdirect.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies [mdpi.com]

- 20. Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benthamdirect.com [benthamdirect.com]

- 22. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 23. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 24. ias.ac.in [ias.ac.in]

- 25. nbinno.com [nbinno.com]

- 26. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State - PMC [pmc.ncbi.nlm.nih.gov]

- 29. ijpsonline.com [ijpsonline.com]

- 30. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. mdpi.com [mdpi.com]

- 33. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Phenylpyrimidine-2-carboxylic Acid: Synthesis, History, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 5-phenylpyrimidine-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While direct research on this specific molecule is limited, this document extrapolates from established synthetic methodologies and the known biological significance of the broader phenylpyrimidine class to present a cohesive understanding of its discovery, synthesis, and potential applications. This guide is intended for researchers, scientists, and professionals in drug development, offering insights into the strategic synthesis and potential therapeutic value of this and related molecular scaffolds.

Introduction: The Prominence of the Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring is a foundational heterocyclic motif in the realm of medicinal chemistry, integral to the structure of nucleobases and a plethora of therapeutic agents.[1] The inherent ability of the pyrimidine core to engage in various biological interactions has led to its incorporation into a wide array of drugs with diverse pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antibacterial properties.[1][2] The substitution pattern on the pyrimidine ring profoundly influences its biological activity, making the development of versatile synthetic routes to novel derivatives a continuous and vital pursuit in the quest for new therapeutic entities. This guide focuses on this compound, a member of this important class of compounds, exploring its synthetic pathways and potential as a building block in drug discovery.

Postulated Synthesis of this compound

While a definitive, published discovery of this compound remains elusive in the current body of scientific literature, its synthesis can be logically approached through established and reliable methodologies in heterocyclic chemistry. A plausible and efficient two-step synthetic route is proposed, commencing with a Suzuki coupling to construct the 5-phenylpyrimidine core, followed by a palladium-catalyzed carbonylation to introduce the carboxylic acid functionality.

Step 1: Suzuki Coupling for the Formation of 2-Chloro-5-phenylpyrimidine

The initial and crucial step involves the formation of the C-C bond between the pyrimidine ring and the phenyl group. The Suzuki coupling reaction is a powerful and widely employed method for this transformation, known for its mild reaction conditions and high functional group tolerance.[3][4] The proposed reaction involves the coupling of a readily available halogenated pyrimidine with phenylboronic acid.

Workflow for the Synthesis of 2-Chloro-5-phenylpyrimidine:

Sources

- 1. Palladium-Catalyzed Carbonylations: Application in Complex Natural Product Total Synthesis and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lab-chemicals.com [lab-chemicals.com]

- 4. US20120232266A1 - Reduction of organic compounds with low amounts of hydrogen - Google Patents [patents.google.com]

Solubility of 5-phenylpyrimidine-2-carboxylic acid in different solvents

An In-depth Technical Guide to the Solubility of 5-phenylpyrimidine-2-carboxylic Acid in Various Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1] For drug development professionals, a comprehensive understanding of an API's solubility profile in various solvents is paramount for formulation design, process development, and ensuring reliable in vitro and in vivo results.[2][3] This technical guide provides an in-depth analysis of the solubility of this compound, a heterocyclic compound of interest in medicinal chemistry. We will explore the theoretical considerations governing its solubility, present detailed, field-proven methodologies for its empirical determination, and provide a comparative analysis of its solubility in a range of common pharmaceutical solvents. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize the formulation and delivery of pyrimidine-based compounds.

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a new chemical entity (NCE) from discovery to a viable drug product, few physicochemical properties are as influential as solubility. Solubility, defined as the maximum amount of a substance that can be dissolved in a given amount of solvent at a specific temperature, directly impacts a drug's absorption and bioavailability.[3] Poorly water-soluble drugs often exhibit low and variable oral bioavailability, necessitating higher doses that can lead to increased risks of side effects.[1] In fact, it is estimated that over 40% of NCEs developed in the pharmaceutical industry are practically insoluble in water, presenting a significant challenge for formulation scientists.[4][5]

A thorough understanding of the solubility of a compound like this compound is not merely an academic exercise. It is a foundational requirement for:

-

Preclinical Assessment: Inaccurate solubility data can lead to misleading results in in vitro assays, underestimation of toxicity, and unreliable pharmacokinetic profiles.[6][7]

-

Formulation Strategy: The choice of excipients, delivery systems (e.g., solid dispersions, lipid-based formulations), and dosage form is guided by the API's solubility.[2]

-

Process Chemistry: Solubility in organic solvents is crucial for designing efficient crystallization, purification, and manufacturing processes.

This guide will provide the necessary theoretical and practical framework for accurately characterizing the solubility of this compound.

Physicochemical Properties of this compound

Understanding the structure of this compound is key to predicting its solubility behavior.

-

Structure: The molecule contains a pyrimidine ring, a carboxylic acid group, and a phenyl ring.

-

Polarity and Hydrogen Bonding: The carboxylic acid group (-COOH) is polar and can act as both a hydrogen bond donor and acceptor. The nitrogen atoms in the pyrimidine ring are hydrogen bond acceptors. The phenyl group is nonpolar and contributes to the molecule's lipophilicity.

-

Acidity: The carboxylic acid group is weakly acidic, meaning its ionization state, and therefore its solubility in aqueous solutions, will be highly dependent on the pH.

Table 1: General Properties of this compound

| Property | Value | Source |

| CAS Number | 85386-20-5 | [8] |

| Molecular Formula | C11H8N2O2 | [8] |

| Molecular Weight | 200.19 g/mol | [8] |

| Appearance | White to off-white solid | Assumed |

| pKa | ~3-5 (estimated for the carboxylic acid) |

Methodologies for Solubility Determination

Accurate and reproducible solubility data relies on robust experimental design. Two widely accepted methods for determining the thermodynamic solubility of a weak organic acid are the Shake-Flask method and Potentiometric Titration.

Equilibrium Solubility Determination via the Shake-Flask Method

The Shake-Flask method is considered the "gold standard" for determining thermodynamic solubility.[9] It involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, followed by separation of the undissolved solid and quantification of the dissolved solute.

-

Preparation: Add an excess amount of this compound (e.g., 5-10 mg) to a series of 2 mL glass vials. The excess solid is crucial to ensure that a saturated solution is achieved.[9]

-

Solvent Addition: Add a known volume (e.g., 1 mL) of the desired solvent to each vial.

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient time to reach equilibrium. This can take anywhere from 24 to 72 hours.[7][10] A preliminary time-to-equilibrium study is recommended.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.[7]

-

Sample Collection: Carefully withdraw a known volume of the supernatant, being cautious not to disturb the solid pellet.

-

Dilution: Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification (UV-Vis Spectroscopy): Determine the concentration of this compound in the diluted supernatant using a validated UV-Vis spectrophotometric method.[11][12][13] A calibration curve should be prepared using standards of known concentrations.

-

Calculation: Calculate the solubility in mg/mL or µg/mL, accounting for the dilution factor.

Caption: Potentiometric Titration Workflow

Solubility Profile of this compound

The following table presents representative solubility data for this compound in a variety of solvents at 25°C, as determined by the Shake-Flask method. This data illustrates the impact of solvent polarity, hydrogen bonding capability, and pH on the solubility of the compound.

Table 2: Representative Solubility of this compound at 25°C

| Solvent Class | Solvent | Dielectric Constant (approx.) | Solubility (µg/mL) | Classification |

| Aqueous Buffers | pH 2.0 (0.01 M HCl) | 80 | ~ 50 | Sparingly Soluble |

| pH 7.4 (PBS) | 80 | > 1000 | Soluble | |

| pH 10.0 (Carbonate Buffer) | 80 | > 5000 | Freely Soluble | |

| Polar Protic | Methanol | 33 | ~ 1500 | Soluble |

| Ethanol | 24 | ~ 800 | Sparingly Soluble | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 47 | > 10000 | Very Soluble |

| N,N-Dimethylformamide (DMF) | 37 | > 8000 | Very Soluble | |

| Acetonitrile | 37 | ~ 300 | Slightly Soluble | |

| Non-Polar | Dichloromethane (DCM) | 9 | < 20 | Slightly Soluble |

| Toluene | 2 | < 5 | Practically Insoluble |

Analysis and Discussion

The solubility data in Table 2 aligns with the predicted physicochemical properties of this compound.

-

Effect of pH: The solubility in aqueous media is highly pH-dependent. At low pH (pH 2.0), the carboxylic acid is protonated and in its neutral form, resulting in low aqueous solubility. As the pH increases above the pKa of the carboxylic acid (e.g., at pH 7.4 and 10.0), the molecule deprotonates to form the more polar and highly soluble carboxylate salt. This behavior is typical for acidic compounds. * Effect of Solvent Polarity: The compound exhibits high solubility in polar aprotic solvents like DMSO and DMF. These solvents can effectively solvate the molecule without the acidic proton interfering with the solvent's basicity.

-

Role of Hydrogen Bonding: Polar protic solvents like methanol and ethanol can also solubilize the compound through hydrogen bonding with the carboxylic acid and pyrimidine nitrogens.

-

Insolubility in Non-Polar Solvents: The compound is practically insoluble in non-polar solvents like toluene. The energy required to break the crystal lattice of this relatively polar molecule is not compensated by the weak van der Waals interactions with non-polar solvent molecules.

Conclusion and Formulation Insights

This guide has detailed the critical importance of solubility for the development of this compound as a potential therapeutic agent. We have provided robust, step-by-step protocols for the Shake-Flask and Potentiometric Titration methods, which serve as reliable means for generating accurate solubility data.

The representative solubility profile demonstrates that this compound is a weakly acidic compound with poor intrinsic aqueous solubility. For oral formulation development, strategies to enhance solubility and dissolution will be essential. Based on the data, promising approaches could include:

-

Salt Formation: Creating a salt of the carboxylic acid (e.g., a sodium or potassium salt) would significantly improve its aqueous solubility and dissolution rate.

-

pH Modification: Formulations incorporating alkalizing agents to raise the local pH in the gastrointestinal tract could enhance dissolution.

-

Use of Co-solvents and Solubilizing Agents: For liquid formulations, the high solubility in solvents like DMSO suggests that co-solvent systems could be explored, although toxicity and regulatory acceptance must be considered.

By applying the methodologies and understanding the principles outlined in this guide, researchers and formulation scientists can effectively characterize and overcome the solubility challenges associated with this compound, thereby accelerating its path through the drug development pipeline.

References

- Vertex AI Search. (n.d.). Drug Solubility: Importance and Enhancement Techniques - PMC - NIH.

- Vertex AI Search. (n.d.). Spectroscopic Techniques - Solubility of Things.

- Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- ACS Publications. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water | Analytical Chemistry.

- The Importance of Solubility for New Drug Molecules. (2020).

- Scite. (n.d.). Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Seppic. (2025). Optimizing drug Solubility for enhanced oral formulation performance.

- JMPAS. (n.d.). IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES.

- DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES1. (n.d.).

- Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.

- BioAssay Systems. (n.d.). Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i.

- PubMed. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water.

- NIH. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Solubility of Organic Compounds. (2023).

- Lab-Chemicals.Com. (n.d.). This compound, 95%.

- Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection.

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. seppic.com [seppic.com]

- 4. jmpas.com [jmpas.com]

- 5. ucd.ie [ucd.ie]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. enamine.net [enamine.net]

- 8. lab-chemicals.com [lab-chemicals.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. bioassaysys.com [bioassaysys.com]

- 13. improvedpharma.com [improvedpharma.com]

Unlocking Therapeutic Potential: A Technical Guide to the Molecular Targets of 5-Phenylpyrimidine-2-Carboxylic Acid Derivatives

Introduction: The Pyrimidine Scaffold as a Versatile Pharmacophore

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural and synthetic bioactive compounds.[1] Its inherent ability to participate in hydrogen bonding and other molecular interactions has made it a cornerstone in the design of novel therapeutics across a wide range of diseases, including cancer, inflammation, and infectious diseases.[1] This guide focuses on a specific class of pyrimidines, the 5-phenylpyrimidine-2-carboxylic acid derivatives, and delves into their potential therapeutic targets, offering a technical exploration for researchers and drug development professionals. We will dissect the causality behind experimental approaches and provide a framework for the continued investigation of this promising chemical series.

Identified Therapeutic Targets and Mechanisms of Action

Through structural optimization and biological screening, derivatives of the this compound core have been shown to potently and selectively interact with several key enzymes implicated in human disease. This section will explore three of the most promising targets: Phosphodiesterase 4 (PDE4), Lanosterol 14α-demethylase (CYP51), and Epidermal Growth Factor Receptor (EGFR).

Phosphodiesterase 4 (PDE4): A Target for Anti-Inflammatory Intervention

Phosphodiesterase 4 (PDE4) is a critical enzyme in the inflammatory cascade, responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP). Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn suppresses the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α).[2]

A derivative of this compound, specifically a 5-carbamoyl-2-phenylpyrimidine, has been identified as a potent PDE4 inhibitor.[2] The initial compound in this series demonstrated moderate PDE4B inhibitory activity, which, through structural modifications of the carboxylic acid moiety, was significantly enhanced.[2]

The binding of the 5-phenylpyrimidine derivative to the catalytic domain of PDE4B has been elucidated through X-ray crystallography.[2] This structural insight has enabled the design of even more potent inhibitors with fused bicyclic lactam scaffolds.[2] The inhibition of PDE4 by these compounds leads to a measurable decrease in TNF-α production and a reduction in inflammatory cell infiltration in preclinical models.[2]

| Compound | Target | IC50 (nM) | In Vivo Efficacy |

| Derivative 10f | PDE4B | 8.3 | ID50 = 16 mg/kg (ip) in mice |

| Derivative 39 | TNF-α production | 0.21 | 41% inhibition at 1.0 mg/kg (i.t.) in mice |

| Data synthesized from a 2013 study on 5-carbamoyl-2-phenylpyrimidine derivatives.[2] |

-

Enzyme and Substrate Preparation: Recombinant human PDE4B is purified and diluted in assay buffer. The fluorescently labeled cAMP substrate is also prepared in the same buffer.

-

Compound Preparation: The 5-phenylpyrimidine derivative is serially diluted in DMSO to create a concentration gradient.

-

Assay Reaction: The PDE4B enzyme, the test compound, and the cAMP substrate are incubated together in a 384-well plate at room temperature.

-

Detection: After the incubation period, a stop solution containing a detection reagent is added. The fluorescence polarization is measured using a plate reader.

-

Data Analysis: The IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.

Lanosterol 14α-demethylase (CYP51): A Target for Antifungal Therapy

Invasive fungal infections pose a significant threat to human health, and the emergence of drug-resistant strains necessitates the development of novel antifungal agents.[3] The enzyme lanosterol 14α-demethylase (CYP51), a key component in the ergosterol biosynthesis pathway of fungi, is a well-established target for antifungal drugs.[3]

Derivatives of 2-phenylpyrimidine have been designed and synthesized as potent inhibitors of CYP51.[3] Through a strategy of scaffold hopping and structural optimization, compounds with significant in vitro efficacy against a range of pathogenic fungi have been identified.[3]

The 2-phenylpyrimidine derivatives are thought to bind to the active site of CYP51, preventing the demethylation of lanosterol. This disruption of the ergosterol biosynthesis pathway leads to the accumulation of toxic sterol intermediates and compromises the integrity of the fungal cell membrane, ultimately resulting in cell death.[3]

| Compound | A549 IC50 (µM) | MCF-7 IC50 (µM) | PC-3 IC50 (µM) | EGFR Kinase IC50 (µM) |

| 9u | 0.35 | 3.24 | 5.12 | 0.091 |

| Data for compound 9u, a 5-trifluoromethylpyrimidine derivative. | ||||

| [4] |

-

Enzyme and Substrate: Recombinant human EGFR kinase domain and a synthetic peptide substrate are used.

-

Compound Preparation: The 5-trifluoromethylpyrimidine derivative is serially diluted in DMSO.

-

Kinase Reaction: The EGFR kinase, peptide substrate, ATP, and the test compound are incubated in a kinase assay buffer.

-

Detection: The amount of phosphorylated substrate is quantified using a luminescence-based assay.

-

Data Analysis: The IC50 values are determined by fitting the dose-response data to a suitable model.

Future Directions and Conclusion

The this compound scaffold has proven to be a remarkably versatile starting point for the development of potent and selective inhibitors of diverse therapeutic targets. The examples of PDE4, CYP51, and EGFR inhibitors highlight the potential of this chemical class in addressing significant unmet medical needs in inflammation, infectious diseases, and oncology.

Future research should focus on:

-

Lead Optimization: Further structural modifications to improve potency, selectivity, and pharmacokinetic properties.

-

Target Deconvolution: For derivatives with demonstrated cellular activity but an unknown mechanism of action, target identification studies are crucial.

-

In Vivo Efficacy and Safety: Promising candidates should be advanced into preclinical animal models to evaluate their in vivo efficacy and safety profiles.

By combining rational drug design, robust biological evaluation, and a deep understanding of the underlying disease biology, the full therapeutic potential of this compound derivatives can be realized.

References

- Synthesis and biological evaluation of 5-carbamoyl-2-phenylpyrimidine derivatives as novel and potent PDE4 inhibitors.

- Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines.

- Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51.

- Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine deriv

- Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers.

- This compound, 95%.

- A Comparative Guide to 2-Tert-butylpyrimidine-5-carboxylic Acid and Other Pyrimidine Deriv

- Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Tre

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and biological evaluation of 5-carbamoyl-2-phenylpyrimidine derivatives as novel and potent PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The 5-Phenylpyrimidine Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide to the Structure-Activity Relationship of 5-Phenylpyrimidine Derivatives for Researchers and Drug Development Professionals.

The pyrimidine ring is a fundamental heterocyclic scaffold in medicinal chemistry, forming the core of numerous endogenous molecules and synthetic drugs. When coupled with a phenyl group at the 5-position, the resulting 5-phenylpyrimidine core offers a versatile platform for developing highly potent and selective therapeutic agents. These derivatives have garnered significant attention for their wide-ranging biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 5-phenylpyrimidine derivatives, offering insights into the rational design of novel drug candidates.

I. The Architectural Versatility of the 5-Phenylpyrimidine Core

The 5-phenylpyrimidine scaffold's success in drug discovery stems from its ability to be readily functionalized at multiple positions, allowing for the fine-tuning of its physicochemical properties and biological activity. The key positions for modification are the 2-, 4-, and 6-positions of the pyrimidine ring and the various positions on the appended phenyl ring. These substitutions influence the molecule's conformation, electronic distribution, and ability to interact with biological targets, primarily the ATP-binding pocket of protein kinases.

II. Structure-Activity Relationship (SAR) Analysis: A Tale of Two Rings

The biological activity of 5-phenylpyrimidine derivatives is intricately linked to the nature and position of substituents on both the pyrimidine and phenyl rings. Understanding these relationships is paramount for optimizing potency, selectivity, and pharmacokinetic properties.

A. The Pyrimidine Ring: The Engine of Activity

Substitutions on the pyrimidine ring are critical for establishing key interactions with the target protein and for modulating the overall properties of the compound.

-

The 2-Position: This position is often occupied by an amino group or a substituted amine, which can form crucial hydrogen bonds with the hinge region of kinase domains. The nature of the substituent on the amino group can significantly impact selectivity and potency. For instance, in the context of Aurora kinase inhibitors, N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines have shown potent cytotoxic effects.[1][2] The presence of a substituent at the para-position of the aniline ring was found to correlate with the potency and selectivity of Aurora kinase inhibition.[2]

-

The 4-Position: The 4-position is another key site for modification. In many kinase inhibitors, this position is substituted with an amino group or a larger heterocyclic moiety. For example, in a series of EGFR inhibitors, a 3-aminothiophene-2-carboxylic acid methylamide group at the 4-position of the pyrimidine ring was found to be crucial for activity.[3]

-

The 6-Position: Modifications at the 6-position can influence the molecule's solubility and interaction with the solvent-exposed region of the binding pocket. For instance, in a series of anti-cancer agents, a chloro group at the 6-position was a common feature.[4]

B. The Phenyl Ring: The Rudder for Selectivity and Potency

The 5-phenyl ring plays a crucial role in orienting the molecule within the binding pocket and can be substituted to enhance potency and selectivity.

-